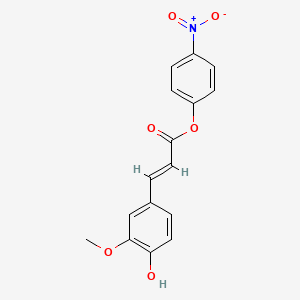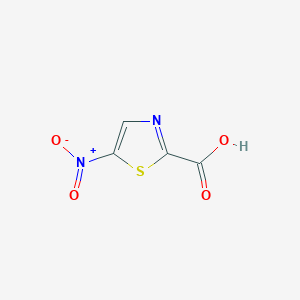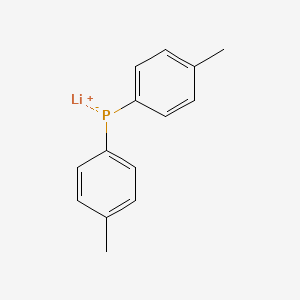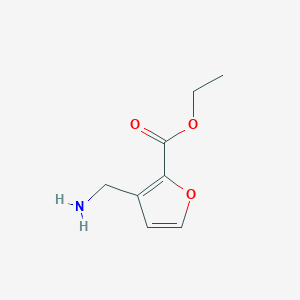
Cy5 se(mono so3)
Übersicht
Beschreibung
Cy5 se(mono so3) is a reactive dye used for labeling amino-groups in peptides, proteins, and oligonucleotides. It is a derivative of the cyanine dye family, known for their vibrant fluorescence properties. This compound is particularly useful in various biochemical and biomedical applications due to its ability to form stable conjugates with biomolecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis typically involves the reaction of cyanine dye with sulfonating agents under controlled conditions to achieve the desired sulfonation .
Industrial Production Methods
In industrial settings, the production of Cy5 se(mono so3) involves large-scale chemical synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pH, and reaction time to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Cy5 se(mono so3) undergoes various chemical reactions, including:
Substitution Reactions: The dye reacts with amino groups in peptides and proteins, forming stable amide bonds.
Oxidation and Reduction: The dye can undergo redox reactions, which may affect its fluorescence properties.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of organic co-solvents such as dimethyl sulfoxide or dimethylformamide.
Oxidation and Reduction: These reactions often require specific oxidizing or reducing agents under controlled conditions.
Major Products Formed
The primary product formed from the reaction of Cy5 se(mono so3) with biomolecules is a stable conjugate, which retains the fluorescent properties of the dye .
Wissenschaftliche Forschungsanwendungen
Cy5 se(mono so3) has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent marker in various analytical techniques.
Biology: Employed in fluorescence microscopy and flow cytometry for labeling cells and biomolecules.
Medicine: Utilized in diagnostic assays and imaging techniques to detect specific biomolecules.
Industry: Applied in the development of fluorescent probes and sensors for various industrial applications
Wirkmechanismus
The mechanism by which Cy5 se(mono so3) exerts its effects involves the formation of stable covalent bonds with amino groups in biomolecules. This interaction is facilitated by the sulfonate groups, which enhance the dye’s solubility and reactivity. The fluorescent properties of the dye are retained upon conjugation, allowing for the visualization and detection of labeled biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cy3: Another cyanine dye with similar fluorescence properties but different spectral characteristics.
Alexa 647: A commercially available dye with comparable applications in fluorescence labeling.
Uniqueness
Cy5 se(mono so3) is unique due to its high fluorescence quantum yield and stability, making it an ideal choice for long-term labeling and imaging applications. Its sulfonate groups also provide enhanced solubility and reactivity compared to other dyes .
Eigenschaften
IUPAC Name |
4-[2-[5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H47N3O7S/c1-38(2)29-17-10-12-19-31(29)40(26-14-6-9-23-37(45)49-42-35(43)24-25-36(42)44)33(38)21-7-5-8-22-34-39(3,4)30-18-11-13-20-32(30)41(34)27-15-16-28-50(46,47)48/h5,7-8,10-13,17-22H,6,9,14-16,23-28H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMICCHYLJBUIFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCS(=O)(=O)[O-])(C)C)CCCCCC(=O)ON5C(=O)CCC5=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H47N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
701.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400051-84-5 | |
| Record name | 2-(5-[1-[5-(2,5-Dioxo-pyrrolidin-1-yloxycarbonyl)-pentyl]-3,3-dimethyl-1,3-dihydro-indol-2-ylidene]-penta-1,3-dienyl)-3,3-dimethyl-1-(4-sulfobutyl)-4,5-dihydro-3H-indolium hydroxide, inner salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Methyl-6-(trifluoromethoxy)benzo[d]thiazole](/img/structure/B3264892.png)







